3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Overview
Description
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H9F3N2O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H11F3N2O/c8-7(9,10)4-12-3-1-2-5(11)6(12)13/h5H,1-4,11H2
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been studied. For instance, the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine in acetonitrile produces spiro[pyrrolidin-oxindoles] .Physical and Chemical Properties Analysis
The compound has a molecular weight of 182.14 . It has a predicted density of 1.321±0.06 g/cm3 and a predicted boiling point of 232.1±40.0 °C .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives such as 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, are widely utilized in medicinal chemistry. These rings contribute significantly to the pharmacophore of drug candidates due to their ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to their non-planarity. Pyrrolidine derivatives have been reported in the literature for their selectivity and bioactivity, offering a versatile scaffold for novel biologically active compounds (Li Petri et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Pharmacokinetics (ADME)
- The compound’s absorption properties are not available in the literature . No data on volume of distribution or protein binding is currently accessible . Details about its metabolism remain elusive. Information on excretion pathways is lacking. The compound’s ADME properties likely influence its bioavailability.
Properties
IUPAC Name |
3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)3-11-2-1-4(10)5(11)12/h4H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVHINYORFLENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250382-97-8 | |
Record name | 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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